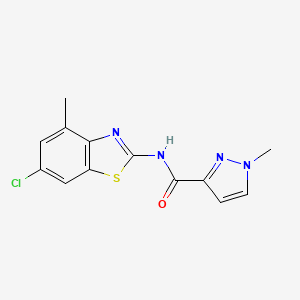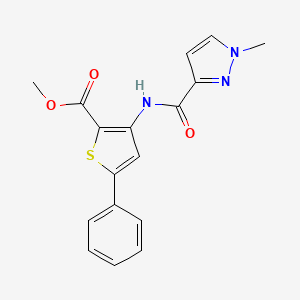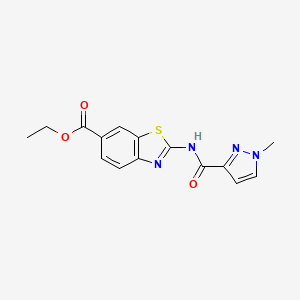
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, commonly referred to as CMPC, is an organic compound that has been used in a variety of scientific research applications. CMPC has been found to have several biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
CMPC has been used in a variety of scientific research applications. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. It has also been used in the synthesis of several drugs, including the anti-cancer drug Taxol. Additionally, CMPC has been used in the synthesis of several other compounds, including the anti-inflammatory drug indomethacin, the anti-cancer drug 5-fluorouracil, and the anti-microbial drug vancomycin.
Mecanismo De Acción
Target of Action
The primary targets of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the biosynthesis of prostaglandins, which are lipid compounds produced by COX enzymes .
Biochemical Pathways
The affected biochemical pathway is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are involved in inflammatory responses . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This makes the compound potentially useful in managing conditions characterized by inflammation and pain .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPC has several advantages and limitations for lab experiments. One advantage of CMPC is that it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Additionally, CMPC has been found to have a range of biochemical and physiological effects, which makes it a useful tool for studying the effects of various compounds. However, CMPC does have some limitations. For example, it is not a very potent compound, so it may not be suitable for use in high-throughput experiments. Additionally, CMPC is not a very stable compound, so it may not be suitable for use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research into CMPC. One potential direction is to further investigate the mechanism of action of CMPC, as well as its biochemical and physiological effects. Additionally, research could be conducted into the potential applications of CMPC in drug development, as well as its potential uses in other areas such as agriculture and food science. Additionally, research could be conducted into the potential for CMPC to be used in combination with other compounds to create more effective treatments for various diseases. Finally, research could be conducted into the potential for CMPC to be used as an additive or preservative in food products.
Métodos De Síntesis
CMPC can be synthesized using a three-step process. The first step involves the reaction of 6-chloro-4-methyl-1,3-benzothiazol-2-yl chloride with 1-methyl-1H-pyrazole-3-carboxylic acid. This reaction is carried out in a solvent such as ethanol or methanol, and yields the desired compound. In the second step, the product is reacted with anhydrous sodium carbonate in a solvent such as methanol or ethanol. This reaction yields the desired product in a much higher yield than the first step. The final step involves the reaction of the product with a base such as sodium hydroxide in a solvent such as methanol or ethanol. This reaction yields the final product in a much higher yield than the previous two steps.
Análisis Bioquímico
Biochemical Properties
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes. The compound has been shown to inhibit both COX-1 and COX-2 enzymes, which are involved in the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with other biomolecules such as phospholipase A2, which is involved in the release of arachidonic acid from cell membrane phospholipids .
Cellular Effects
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to inflammatory stimuli .
Molecular Mechanism
The molecular mechanism of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves several key interactions at the molecular level. The compound binds to the active site of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . It also interacts with other biomolecules, such as phospholipase A2, leading to a decrease in the release of arachidonic acid . These interactions result in the modulation of inflammatory pathways and the suppression of inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory and anticancer properties, with sustained effects on cellular function and gene expression .
Dosage Effects in Animal Models
The effects of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer effects without noticeable toxicity . At higher doses, some toxic effects have been observed, including gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys.
Transport and Distribution
The transport and distribution of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide within cells and tissues involve several transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body . The compound accumulates in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory and metabolic pathways . Additionally, it has been observed to accumulate in the nucleus, where it may influence gene expression and cellular responses to stress .
Propiedades
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-7-5-8(14)6-10-11(7)15-13(20-10)16-12(19)9-3-4-18(2)17-9/h3-6H,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEYPRFMLKXHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=NN(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6530309.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530327.png)
![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530339.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530368.png)
![2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530369.png)

![4-methoxy-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530394.png)
![4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530401.png)
![2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6530411.png)